molecular formula C19H21FN2O3S B6001684 N-(2-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

N-(2-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

Cat. No.: B6001684
M. Wt: 376.4 g/mol
InChI Key: HGSJHUVZZZPORR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the fluorophenyl group and the piperidinyl moiety suggests potential pharmacological activity, making it a compound of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through the reaction of piperidine with an appropriate acylating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety.

    Reduction: Reduction reactions could potentially target the carbonyl group in the piperidinyl moiety.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
  • N-(2-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
  • N-(2-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

Uniqueness

The presence of the fluorophenyl group in N-(2-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-11-5-6-12-18(17)22(15-19(23)21-13-7-2-8-14-21)26(24,25)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSJHUVZZZPORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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